molecular formula C10H12BrN2OP B14734772 1,1'-[(2-Bromophenyl)phosphoryl]diaziridine CAS No. 5439-91-8

1,1'-[(2-Bromophenyl)phosphoryl]diaziridine

Cat. No.: B14734772
CAS No.: 5439-91-8
M. Wt: 287.09 g/mol
InChI Key: RQDONDNBOHEJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[(2-Bromophenyl)phosphoryl]diaziridine is a chemical compound with the molecular formula C10H12BrN2OP and a molecular weight of 287.093 g/mol This compound is characterized by the presence of a diaziridine ring, a bromophenyl group, and a phosphoryl group

Preparation Methods

The synthesis of 1,1’-[(2-Bromophenyl)phosphoryl]diaziridine typically involves the reaction of 2-bromophenylphosphoryl chloride with diaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1,1’-[(2-Bromophenyl)phosphoryl]diaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1’-[(2-Bromophenyl)phosphoryl]diaziridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[(2-Bromophenyl)phosphoryl]diaziridine involves its interaction with specific molecular targets. The phosphoryl group can form bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The diaziridine ring may also participate in reactions that modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

1,1’-[(2-Bromophenyl)phosphoryl]diaziridine can be compared with other similar compounds, such as:

    1,1’-[(2-Chlorophenyl)phosphoryl]diaziridine: Similar structure but with a chlorine atom instead of bromine.

    1,1’-[(2-Fluorophenyl)phosphoryl]diaziridine: Contains a fluorine atom in place of bromine.

    1,1’-[(2-Iodophenyl)phosphoryl]diaziridine: Features an iodine atom instead of bromine.

The uniqueness of 1,1’-[(2-Bromophenyl)phosphoryl]diaziridine lies in its specific reactivity and the effects of the bromine atom on its chemical and biological properties .

Properties

CAS No.

5439-91-8

Molecular Formula

C10H12BrN2OP

Molecular Weight

287.09 g/mol

IUPAC Name

1-[aziridin-1-yl-(2-bromophenyl)phosphoryl]aziridine

InChI

InChI=1S/C10H12BrN2OP/c11-9-3-1-2-4-10(9)15(14,12-5-6-12)13-7-8-13/h1-4H,5-8H2

InChI Key

RQDONDNBOHEJMF-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=O)(C2=CC=CC=C2Br)N3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.